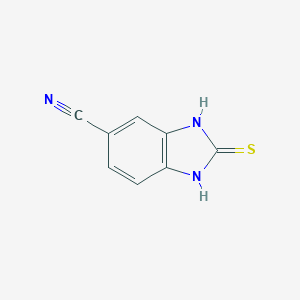

5-cyano-1H-benzoimidazole-2-thiol

Description

Structure

2D Structure

Properties

IUPAC Name |

2-sulfanylidene-1,3-dihydrobenzimidazole-5-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5N3S/c9-4-5-1-2-6-7(3-5)11-8(12)10-6/h1-3H,(H2,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJKFHPCWCOXSPU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1C#N)NC(=S)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

synthesis and characterization of 5-cyano-1H-benzoimidazole-2-thiol

An In-depth Technical Guide to the Synthesis and Characterization of 5-cyano-1H-benzoimidazole-2-thiol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the , a heterocyclic compound of interest in medicinal chemistry and drug development. Due to the limited availability of direct experimental data for this specific compound, this guide presents a proposed synthetic route based on established methodologies for analogous compounds and predicts its characterization data with referenced examples.

Proposed Synthesis

The synthesis of this compound can be achieved through a one-step cyclization reaction of 4-cyano-1,2-phenylenediamine with carbon disulfide. This reaction is a well-established method for the preparation of benzimidazole-2-thiol derivatives. The reaction proceeds in the presence of a base, such as potassium hydroxide, in an alcoholic solvent.

The proposed starting material, 4-cyano-1,2-phenylenediamine (also known as 3,4-diaminobenzonitrile), is commercially available and can also be synthesized by the reduction of 4-nitrobenzonitrile[1]. The reaction with carbon disulfide introduces the thiocarbonyl group, which subsequently leads to the formation of the benzimidazole-2-thiol ring system.

Experimental Protocols

Synthesis of this compound

This protocol is adapted from established procedures for the synthesis of substituted benzimidazole-2-thiols.

Materials:

-

4-cyano-1,2-phenylenediamine (3,4-diaminobenzonitrile)

-

Carbon disulfide (CS₂)

-

Potassium hydroxide (KOH)

-

Ethanol

-

Water

-

Hydrochloric acid (HCl), dilute solution

-

Activated charcoal

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve potassium hydroxide (0.01 mol) in ethanol (40 mL).

-

To this solution, add 4-cyano-1,2-phenylenediamine (0.01 mol). Stir the mixture until the diamine is completely dissolved.

-

Slowly add carbon disulfide (0.02 mol) to the reaction mixture.

-

Heat the mixture to reflux and maintain for 3-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

Pour the reaction mixture into cold water (100 mL).

-

Acidify the aqueous solution with dilute hydrochloric acid until a precipitate is formed.

-

Filter the crude product, wash with cold water, and dry.

-

For purification, recrystallize the crude product from an ethanol-water mixture, using activated charcoal to decolorize if necessary.

Characterization

The synthesized this compound should be characterized using various spectroscopic and analytical techniques to confirm its structure and purity. The following tables summarize the expected data based on the characterization of analogous benzimidazole-2-thiol derivatives.

Physical Properties (Predicted)

| Property | Predicted Value |

| Molecular Formula | C₈H₅N₃S |

| Molecular Weight | 175.21 g/mol |

| Appearance | Off-white to pale yellow solid |

| Melting Point | > 250 °C (decomposes) |

| Solubility | Soluble in DMSO, DMF; sparingly soluble in ethanol |

Spectroscopic Data (Predicted)

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Assignment | Reference Analogs |

| ~3100-3000 | N-H stretching (imidazole) | General for benzimidazoles |

| ~2230-2220 | C≡N stretching | [2] |

| ~1620-1600 | C=N stretching | General for benzimidazoles |

| ~1340-1320 | C=S stretching (thione) | General for benzimidazoles |

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy (in DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Reference Analogs |

| ~12.5 - 13.0 | singlet | 1H | N-H (imidazole) | [3] |

| ~7.6 - 7.8 | doublet | 1H | Aromatic H (H-4) | [3] |

| ~7.4 - 7.6 | doublet | 1H | Aromatic H (H-7) | [3] |

| ~7.2 - 7.4 | singlet | 1H | Aromatic H (H-6) | [3] |

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy (in DMSO-d₆)

| Chemical Shift (δ, ppm) | Assignment | Reference Analogs |

| ~170 - 165 | C=S (C-2) | [3] |

| ~145 - 140 | Aromatic C (C-7a) | [3] |

| ~135 - 130 | Aromatic C (C-3a) | [3] |

| ~125 - 120 | Aromatic CH (C-6) | [3] |

| ~120 - 115 | C≡N | [3] |

| ~115 - 110 | Aromatic CH (C-4) | [3] |

| ~110 - 105 | Aromatic C (C-5) | [3] |

| ~105 - 100 | Aromatic CH (C-7) | [3] |

Mass Spectrometry (MS)

| m/z Value | Assignment |

| 176.02 (M+H)⁺ | Molecular Ion |

| 175.01 (M)⁺ | Molecular Ion |

Experimental Workflow Visualization

The following diagram illustrates a general workflow for the .

Conclusion

This technical guide outlines a feasible synthetic route and predicted analytical data for this compound. The provided experimental protocol and characterization benchmarks, derived from established literature on similar compounds, offer a solid foundation for researchers and scientists to synthesize and validate this molecule. Further experimental work is necessary to confirm the exact physical and spectroscopic properties of the title compound.

References

An In-depth Technical Guide to 5-cyano-1H-benzoimidazole-2-thiol: Structure, Synthesis, and Biological Potential

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 5-cyano-1H-benzoimidazole-2-thiol, a heterocyclic compound of interest in medicinal chemistry. Due to the limited availability of direct experimental data for this specific molecule, this guide leverages data from closely related benzimidazole-2-thiol and cyano-substituted benzimidazole analogues to provide insights into its structure, potential synthetic routes, and anticipated biological activities.

IUPAC Name and Structure

The chemical structure of this compound exists in a tautomeric equilibrium between the thiol and thione forms. This is a common characteristic of 2-mercaptobenzimidazoles.

The corresponding IUPAC names for these tautomers are:

-

Thiol form: 2-sulfanyl-1H-benzoimidazole-5-carbonitrile

-

Thione form: 2-thioxo-2,3-dihydro-1H-benzoimidazole-5-carbonitrile

The thione tautomer is generally considered to be the more stable form in the solid state.

Chemical Structure:

Figure 1: Tautomeric forms of this compound (Thione and Thiol)

Synthesis

A likely precursor for this synthesis is 3,4-diaminobenzonitrile . This starting material can be reacted with agents such as carbon disulfide (CS₂) or thiophosgene (CSCl₂) to yield the target compound.

Below is a diagram illustrating the proposed synthetic workflow.

Biological Activity and Potential Applications

The benzimidazole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antimicrobial, antiviral, anthelmintic, and anticancer properties.[1][2] The introduction of a cyano group can positively influence the biological activity of heterocyclic compounds.[3] Cyano-substituted benzimidazoles, for instance, have been investigated as potential antitumor agents.[1][3]

While specific biological data for this compound is not available, studies on closely related analogues provide valuable insights. For example, a series of 5-(arylideneamino)-1H-benzo[d]imidazole-2-thiols, which are derivatives of the structurally similar 5-amino-1H-benzoimidazole-2-thiol, have shown potent in vitro α-glucosidase inhibitory activity, suggesting potential applications in the management of type 2 diabetes.

Quantitative Data of Related Compounds

The following table summarizes the α-glucosidase inhibitory activity (IC₅₀ values) for a series of 5-(arylideneamino)-1H-benzo[d]imidazole-2-thiol derivatives. This data is presented to illustrate the therapeutic potential of the 1H-benzoimidazole-2-thiol scaffold.

| Compound | Substituent on Arylidene | IC₅₀ (µM) |

| 7a | 4-Cl | 11.84 ± 0.26 |

| 7b | 4-Br | 27.26 ± 0.30 |

| 7c | 4-F | 9.84 ± 0.08 |

| 7d | 4-OH | 5.34 ± 0.16 |

| 7e | 4-CH₃ | 16.38 ± 0.53 |

| 7f | 2,4-di-OH | 6.46 ± 0.30 |

| 7g | 3-OH | 8.62 ± 0.19 |

| 7h | 3-OCH₃ | 20.73 ± 0.59 |

| 7i | 2,4-di-Cl | 0.64 ± 0.05 |

| 7j | 2-Cl | 18.65 ± 0.74 |

| 7k | 2-F | 70.28 ± 1.52 |

| 7l | 2-NO₂ | 343.10 ± 1.62 |

| 7m | 4-N(CH₂CH₃)₂ | 11.09 ± 0.79 |

| Acarbose (Standard) | - | 873.34 ± 1.21 |

Data sourced from a study on 5-(Arylideneamino)-1H-Benzo[d]imidazole-2-thiols as potent anti-diabetic agents.

Experimental Protocols

Detailed experimental protocols for the synthesis of the target compound are not available. However, the following sections provide protocols for a) the synthesis of a structurally related oxo-analogue, and b) the multi-step synthesis of the 5-amino analogue and its derivatives, which can serve as a reference for researchers.

Synthesis of 2-oxo-2,3-dihydro-1H-benzo[d]imidazole-5-carbonitrile (An Oxo-Analogue)

This protocol describes the synthesis of the oxo-analogue of the target compound, which may be adapted for the synthesis of the thiol/thione version by using a thiocarbonylating agent.

-

Dissolution: Under an argon atmosphere at room temperature, dissolve 3,4-diaminobenzonitrile (1.5 mmol) in tetrahydrofuran (THF) (10 mL).[4]

-

Addition of Reagent: Add N,N'-carbonyldiimidazole (1.5 mmol) to the solution.[4]

-

Reaction: Stir the reaction mixture for 16 hours.[4]

-

Work-up: After the reaction is complete, remove the solvent by distillation under reduced pressure.[4]

-

Purification: Purify the crude product by silica gel column chromatography using a 40% acetone/hexane mixture as the eluent to obtain 2-oxo-2,3-dihydro-1H-benzo[d]imidazole-5-carbonitrile.[4]

Multi-step Synthesis of 5-(Arylideneamino)-1H-benzo[d]imidazole-2-thiols

This protocol details the synthesis of derivatives from 5-amino-1H-benzoimidazole-2-thiol, a compound structurally similar to the target molecule.

Step 1: Synthesis of Benzene-1,2-diamine

-

2-Nitroaniline is reduced to form benzene-1,2-diamine.

Step 2: Synthesis of 1H-benzo[d]imidazole-2-thiol

-

Benzene-1,2-diamine is cyclized using carbon disulfide (CS₂) to yield 1H-benzo[d]imidazole-2-thiol.

Step 3: Synthesis of 5-nitro-1H-benzo[d]imidazole-2-thiol

-

The product from the previous step is oxidized to introduce a nitro group at the 5-position.

Step 4: Synthesis of 5-amino-1H-benzo[d]imidazole-2-thiol

-

The nitro group of 5-nitro-1H-benzo[d]imidazole-2-thiol is reduced to an amino group.

Step 5: Synthesis of 5-(arylideneamino)-1H-benzo[d]imidazole-2-thiols

-

5-amino-1H-benzo[d]imidazole-2-thiol is reacted with various aromatic aldehydes to yield the final target compounds.

The progress of these reactions is typically monitored by thin-layer chromatography (TLC), and the structures of the synthesized compounds are confirmed using spectroscopic methods such as ESI-HRMS, ¹H NMR, and ¹³C NMR.

Conclusion

This compound represents a molecule with significant potential in the field of medicinal chemistry. Based on the known biological activities of the benzimidazole scaffold and the influence of cyano substituents, this compound and its derivatives are promising candidates for further investigation as therapeutic agents. The synthetic pathways and experimental protocols for related compounds provided in this guide offer a solid foundation for researchers to synthesize and evaluate this and other novel benzimidazole derivatives.

References

physical and chemical properties of 5-cyano-1H-benzoimidazole-2-thiol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of 5-cyano-1H-benzoimidazole-2-thiol. Due to the limited availability of direct experimental data for this specific compound, this guide synthesizes information from closely related benzimidazole-2-thiol derivatives to project its characteristics and guide future research. All inferred data is clearly noted.

Core Chemical Properties

This compound is a heterocyclic compound featuring a benzimidazole core, which is a prevalent scaffold in medicinal chemistry, known for a wide range of biological activities including antimicrobial, antiviral, and anticancer properties. The introduction of a cyano group at the 5-position and a thiol group at the 2-position creates a molecule with unique electronic and structural features, making it a compound of interest for drug discovery and materials science.

Like other 2-mercaptobenzimidazoles, this compound can exist in two tautomeric forms: the thione and the thiol. Experimental and theoretical studies on related compounds confirm that the thione form is the predominant tautomer in both the solid state and in polar solvents like DMSO.

Table 1: General and Predicted Physical Properties of this compound

| Property | Value | Source/Basis |

| Molecular Formula | C₈H₅N₃S | Calculated |

| Molecular Weight | 175.21 g/mol | Calculated |

| Appearance | Predicted to be a white to light yellow/brown solid | Analogy to similar compounds[1] |

| Melting Point | >290 °C (Predicted, with decomposition) | Estimated based on benzimidazole-2-thiol (300-304 °C) and 5-methyl derivative (286-288 °C)[2][3] |

| Solubility | Predicted to be poorly soluble in water; soluble in polar organic solvents like DMSO and DMF | Analogy to benzimidazole-2-thiol[3] |

| pKa | ~7.5 (Predicted for the thiol group) | Based on the pKa of benzimidazole-2-thiol[3] |

Proposed Synthesis Protocol

The synthesis of this compound can be achieved through the cyclization of 3,4-diaminobenzonitrile with carbon disulfide. This is a standard and widely reported method for preparing benzimidazole-2-thione derivatives.

Experimental Protocol: Synthesis of this compound

-

Materials:

-

Procedure:

-

Dissolve potassium hydroxide (1.2 eq) in ethanol (10 mL per gram of starting material) in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

-

To this solution, add 3,4-diaminobenzonitrile (1.0 eq). Stir the mixture at room temperature for 15 minutes.

-

Slowly add carbon disulfide (1.5 eq) to the reaction mixture. The reaction is exothermic; addition should be controlled to maintain a gentle reflux.

-

After the addition is complete, heat the mixture to reflux and maintain for 3-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and pour it into a beaker of cold water.

-

Filter the solution to remove any insoluble impurities.

-

Acidify the filtrate slowly with dilute hydrochloric acid until a precipitate forms (pH ~5-6).

-

Collect the resulting solid precipitate by vacuum filtration.

-

Wash the solid with cold water to remove any inorganic salts.

-

Recrystallize the crude product from an ethanol/water mixture to obtain the pure this compound.

-

Dry the final product under vacuum.

-

-

Characterization:

-

The final product should be characterized by melting point determination, IR, ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity.

-

Predicted Spectroscopic Data

The following tables summarize the expected spectral characteristics of this compound based on data from analogous compounds.

Table 2: Predicted ¹H and ¹³C NMR Spectral Data (in DMSO-d₆)

| Nucleus | Predicted Chemical Shift (δ, ppm) | Rationale / Comments |

| ¹H NMR | ~12.5 - 13.0 (s, 2H, N-H) | The two N-H protons of the thione tautomer are expected to be a broad singlet in this region, similar to related benzimidazole-2-thiols[2][6]. |

| ~7.6 (d, 1H, H-4) | Aromatic proton adjacent to the cyano group, expected to be a doublet. | |

| ~7.5 (dd, 1H, H-6) | Aromatic proton ortho to the cyano group and meta to the other ring nitrogen. | |

| ~7.2 (d, 1H, H-7) | Aromatic proton adjacent to the second ring nitrogen. | |

| ¹³C NMR | ~170.0 (C=S) | The thione carbon typically appears in this downfield region[7][8]. |

| ~140.0, ~135.0 (C-3a, C-7a) | Quaternary carbons of the fused benzene ring. | |

| ~125.0 (C-6) | Aromatic CH carbon. | |

| ~120.0 (C≡N) | Cyano group carbon. | |

| ~115.0, ~110.0 (C-4, C-7) | Aromatic CH carbons. | |

| ~105.0 (C-5) | Quaternary carbon attached to the cyano group. |

Table 3: Predicted FT-IR Spectral Data (KBr Pellet)

| Wavenumber (cm⁻¹) | Predicted Vibration | Rationale / Comments |

| ~3100-3300 | N-H Stretch | Broad absorption characteristic of the N-H groups in the benzimidazole ring[9][10]. |

| ~2220-2240 | C≡N Stretch | Sharp, strong absorption characteristic of a nitrile group. |

| ~1620 | C=N Stretch | Imine stretch within the imidazole ring[2]. |

| ~1500-1590 | C=C Stretch | Aromatic ring skeletal vibrations[9]. |

| ~1100-1300 | C=S Stretch | Thione stretching vibration, can be of medium intensity[8]. |

Visualizations: Workflows and Logical Relationships

Synthesis Workflow

The following diagram illustrates the proposed experimental workflow for the synthesis of this compound.

Caption: Proposed synthesis workflow for this compound.

Drug Discovery and Development Pathway

For drug development professionals, the following diagram outlines a generalized workflow for advancing a novel compound like this compound from initial synthesis to a potential drug candidate.

Caption: A generalized workflow for drug discovery and development.

References

- 1. chembk.com [chembk.com]

- 2. researchgate.net [researchgate.net]

- 3. Benzimidazole-2-Thiol: Properties, Uses, Synthesis, Safety & Supplier China | Expert Guide 2024 [chemheterocycles.com]

- 4. Covalent cross-linking of proteins by carbon disulfide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. Synthesis and Crystal Structures of Benzimidazole-2-thione Derivatives by Alkylation Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A Facile and Efficient Procedure for the Synthesis of New Benzimidazole-2-thione Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

- 10. Synthesis and Characterization Benzimidazole Ring by using O-Phenylinediamine with Different Compounds and using Mannich Reaction to Preparation some of Derivatives : Oriental Journal of Chemistry [orientjchem.org]

Spectroscopic Data for 5-cyano-1H-benzoimidazole-2-thiol Remains Elusive in Public Domain

A comprehensive search of available scientific literature and chemical databases has revealed a notable absence of publicly accessible 1H NMR and 13C NMR spectral data for 5-cyano-1H-benzoimidazole-2-thiol. Despite the importance of benzimidazole derivatives in medicinal chemistry and drug development, detailed spectroscopic characterization for this specific cyano-substituted thiol variant appears to be unpublished or not indexed in readily available resources.

Researchers and scientists in the field of drug development often rely on such spectroscopic data for structural elucidation, purity assessment, and as a basis for further molecular design and synthesis. The lack of this foundational data for this compound presents a significant knowledge gap for those interested in this particular compound.

While the search did not yield the specific data for the target molecule, general experimental protocols for the NMR analysis of related benzimidazole-2-thiol derivatives are commonly reported. These procedures typically involve dissolving the compound in a deuterated solvent, such as DMSO-d6 or CDCl3, and acquiring the spectra on a high-resolution NMR spectrometer.

General Experimental Protocol for NMR Spectroscopy of Benzimidazole Derivatives

For researchers who may synthesize this compound, a typical experimental protocol for acquiring NMR data would be as follows. It is important to note that this is a generalized procedure and may require optimization for the specific compound.

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of the purified this compound.

-

Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d6). The choice of solvent is critical and should be based on the solubility of the compound and the desired resolution of the spectra.

-

Transfer the solution to a standard 5 mm NMR tube.

1H NMR Spectroscopy:

-

Acquire a one-dimensional proton NMR spectrum.

-

Typical parameters include a 90° pulse, a spectral width of approximately 16 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve an adequate signal-to-noise ratio.

-

The chemical shifts are typically referenced to the residual solvent peak.

13C NMR Spectroscopy:

-

Acquire a one-dimensional carbon NMR spectrum using a proton-decoupled pulse sequence.

-

Typical parameters include a 30° or 45° pulse, a spectral width of approximately 220 ppm, and a longer relaxation delay (e.g., 2-5 seconds) to ensure quantitative analysis if desired.

-

A significantly larger number of scans is usually required compared to 1H NMR to obtain a good signal-to-noise ratio.

Below is a conceptual workflow for the characterization of a novel benzimidazole derivative, which would include the acquisition and analysis of NMR data.

Caption: Conceptual workflow for the synthesis and characterization of a novel compound.

Signaling Pathways and Biological Context

The initial request also included a requirement for diagrams of signaling pathways. However, without the specific compound's biological activity data, it is not possible to identify and diagram relevant signaling pathways. The biological effects of novel compounds are typically determined through extensive in vitro and in vivo studies, which would first need to be conducted for this compound.

In-Depth Technical Guide on the FTIR Spectroscopic Analysis of 5-cyano-1H-benzoimidazole-2-thiol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Fourier-Transform Infrared (FTIR) spectroscopic analysis of 5-cyano-1H-benzoimidazole-2-thiol. This document details the expected vibrational frequencies, a plausible synthetic protocol, and standard experimental procedures for FTIR analysis, catering to the needs of researchers and professionals in drug development and materials science.

Introduction

This compound is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The benzimidazole scaffold is a key structural motif in numerous pharmacologically active agents. The addition of a cyano group at the 5-position and a thiol group at the 2-position introduces unique electronic and structural features, making it a valuable candidate for further functionalization and biological screening. FTIR spectroscopy is a powerful, non-destructive analytical technique that provides crucial information about the functional groups and molecular structure of this compound. By analyzing the vibrational modes of the molecule, researchers can confirm its identity, assess its purity, and study its interactions with other molecules.

Predicted Vibrational Frequencies and Band Assignments

The FTIR spectrum of this compound is characterized by a series of absorption bands corresponding to the vibrational modes of its specific functional groups and the benzimidazole core. The precise positions of these bands can be influenced by intermolecular interactions, the physical state of the sample, and the measurement technique. Based on the analysis of related benzimidazole-2-thiol derivatives, the following table summarizes the expected characteristic vibrational frequencies and their assignments.

| Wavenumber (cm⁻¹) | Intensity | Assignment of Vibrational Mode |

| ~ 3400 | Medium, Broad | N-H stretching vibration of the imidazole ring |

| ~ 3100 - 3000 | Medium to Weak | C-H aromatic stretching vibrations |

| ~ 2550 | Weak | S-H stretching vibration (thiol group) |

| ~ 2230 | Strong | C≡N stretching vibration of the cyano group |

| ~ 1620 | Medium | C=N stretching vibration of the imidazole ring |

| ~ 1500 - 1400 | Medium to Strong | C=C aromatic ring stretching vibrations |

| ~ 1350 | Medium | In-plane N-H bending vibration |

| ~ 1250 | Medium | C-N stretching vibration |

| ~ 1100 | Medium | C-S stretching vibration |

| Below 900 | Medium to Weak | Out-of-plane C-H bending vibrations (aromatic) |

Experimental Protocols

Synthesis of this compound

A plausible synthetic route to this compound involves a multi-step process starting from a commercially available substituted o-phenylenediamine.

Reaction Scheme:

-

Nitration: 4-aminobenzonitrile is nitrated to yield 4-amino-3-nitrobenzonitrile.

-

Reduction: The nitro group of 4-amino-3-nitrobenzonitrile is selectively reduced to an amino group to form 3,4-diaminobenzonitrile.

-

Cyclization: The resulting 3,4-diaminobenzonitrile is then cyclized using carbon disulfide (CS₂) in the presence of a base, such as potassium hydroxide (KOH), to yield the final product, this compound.

Detailed Protocol:

-

Step 1: Synthesis of 3,4-diaminobenzonitrile. A detailed procedure for the synthesis of the precursor, 3,4-diaminobenzonitrile, would be required. This typically involves the reduction of a corresponding nitro-substituted aniline.

-

Step 2: Cyclization to this compound.

-

To a solution of 3,4-diaminobenzonitrile in ethanol, an equimolar amount of potassium hydroxide is added, and the mixture is stirred until the potassium hydroxide is dissolved.

-

Carbon disulfide (1.1 equivalents) is then added dropwise to the solution at room temperature.

-

The reaction mixture is heated to reflux and stirred for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After completion of the reaction, the mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

-

The residue is dissolved in water and acidified with a dilute acid (e.g., acetic acid or hydrochloric acid) to precipitate the product.

-

The solid product is collected by filtration, washed with water, and dried.

-

Further purification can be achieved by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture.

-

FTIR Spectroscopic Analysis

The FTIR spectrum of the synthesized this compound can be recorded using standard techniques for solid samples.

A. KBr Pellet Method

This is a common method for obtaining high-quality transmission spectra of solid samples.

-

Sample Preparation:

-

Finely grind 1-2 mg of the dried this compound sample using an agate mortar and pestle.

-

Add approximately 100-200 mg of dry, infrared-grade potassium bromide (KBr) to the mortar.

-

Thoroughly mix and grind the sample and KBr together to ensure a homogeneous mixture.

-

Transfer the mixture to a pellet-pressing die.

-

Apply pressure using a hydraulic press to form a thin, transparent pellet.

-

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment.

-

Place the KBr pellet in the sample holder of the FTIR spectrometer.

-

Record the sample spectrum over the desired wavenumber range (typically 4000-400 cm⁻¹).

-

The final spectrum is obtained by ratioing the sample spectrum against the background spectrum.

-

B. Attenuated Total Reflectance (ATR) Method

ATR-FTIR is a convenient alternative that requires minimal sample preparation.

-

Sample Preparation:

-

Ensure the ATR crystal (e.g., diamond or germanium) is clean.

-

Place a small amount of the powdered this compound sample directly onto the ATR crystal.

-

-

Data Acquisition:

-

Apply pressure using the ATR accessory's pressure clamp to ensure good contact between the sample and the crystal.

-

Record a background spectrum with the clean, empty ATR crystal.

-

Record the sample spectrum.

-

The instrument's software will automatically perform the ATR correction to generate a spectrum that is comparable to a transmission spectrum.

-

Visualizations

The following diagrams illustrate the key processes involved in the analysis of this compound.

An In-depth Technical Guide to the Mass Spectrometry Fragmentation of 5-cyano-1H-benzoimidazole-2-thiol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the predicted mass spectrometry fragmentation behavior of 5-cyano-1H-benzoimidazole-2-thiol. In the absence of direct experimental data for this specific molecule, the fragmentation pathways outlined herein are proposed based on established fragmentation patterns of the benzimidazole core, aromatic nitriles, and aromatic thiols. This document is intended to serve as a valuable resource for the structural elucidation and characterization of this and related compounds.

Proposed Fragmentation Pathways

The fragmentation of this compound in electrospray ionization tandem mass spectrometry (ESI-MS/MS) is expected to be influenced by its three key structural features: the benzimidazole core, the cyano substituent, and the thiol group. The fragmentation patterns are anticipated to differ between positive and negative ion modes due to the different ionization processes.

1.1. Positive Ion Mode Fragmentation

In positive ion mode, the molecule is expected to be protonated, likely at one of the nitrogen atoms of the imidazole ring, to form the precursor ion [M+H]⁺. The subsequent fragmentation of this ion is proposed to proceed through several key pathways:

-

Loss of Hydrogen Cyanide (HCN): A characteristic fragmentation of benzimidazoles is the elimination of a molecule of hydrogen cyanide.[1][2] In this case, the initial loss of HCN from the protonated precursor ion is a highly probable event.

-

Loss of the Cyano Radical (·CN): Aromatic nitriles are known to undergo fragmentation via the loss of the cyano radical.[3]

-

Loss of Thiocyanate (SCN) Radical or Isothiocyanic Acid (HNCS): The thiol group can participate in rearrangements and subsequent fragmentation, potentially leading to the loss of a thiocyanate radical or isothiocyanic acid.

-

Sequential Losses: Following the initial fragmentation, further losses of small neutral molecules such as carbon monosulfide (CS) or another molecule of HCN are plausible.

1.2. Negative Ion Mode Fragmentation

In negative ion mode, the molecule will likely be deprotonated at the acidic thiol group or one of the N-H protons of the imidazole ring, forming the precursor ion [M-H]⁻. The fragmentation of this anion is predicted to involve:

-

Loss of the Cyano Radical (·CN): Similar to the positive ion mode, the loss of the cyano radical is a likely fragmentation pathway for the deprotonated molecule.[3]

-

Loss of a Sulfur Atom: The thiol group may lose a sulfur atom, particularly in its thione tautomeric form.

-

Ring Opening and Rearrangement: The deprotonated benzimidazole ring may undergo ring-opening, followed by rearrangements and subsequent fragmentation, leading to the loss of species like cyanogen (C₂N₂) or other small neutral fragments.

Data Presentation: Predicted Fragment Ions

The following tables summarize the predicted major fragment ions for this compound in both positive and negative ion modes. The exact mass of the parent molecule (C₈H₅N₃S) is 175.0231 u.

Table 1: Predicted Fragment Ions in Positive Ion Mode (Precursor Ion [M+H]⁺ at m/z 176.0309)

| Proposed Fragment Ion (m/z) | Elemental Composition | Neutral Loss | Proposed Structure |

| 149.0243 | C₇H₄N₂S⁺ | HCN | Protonated benzothiazole-like ion |

| 150.0274 | C₈H₅NS⁺ | ·CN | Protonated 1H-benzo[d]thiazole |

| 118.0359 | C₇H₄N₂⁺ | CS | Protonated cyanobenzimidazole |

| 91.0393 | C₆H₄N⁺ | HCN, CS | Phenylnitrile cation |

Table 2: Predicted Fragment Ions in Negative Ion Mode (Precursor Ion [M-H]⁻ at m/z 174.0153)

| Proposed Fragment Ion (m/z) | Elemental Composition | Neutral Loss | Proposed Structure |

| 148.0192 | C₈H₄N₂S⁻ | ·CN | Deprotonated benzothiazole |

| 142.0231 | C₈H₄N₃⁻ | S | Deprotonated 5-cyanobenzimidazole |

| 116.0124 | C₇H₂N₂⁻ | ·CN, S | Anion of benzenedicarbonitrile |

| 90.0192 | C₆H₂N⁻ | ·CN, S, C₂N₂ | Benzonitrile-derived anion |

Visualization of Fragmentation Pathways

References

Tautomeric Forms of 5-Cyano-1H-benzoimidazole-2-thiol: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Cyano-1H-benzoimidazole-2-thiol is a heterocyclic compound of significant interest in medicinal chemistry and drug development. Like other 2-mercaptobenzimidazoles, it exhibits thione-thiol tautomerism, a phenomenon crucial to its reactivity, binding modes with biological targets, and physicochemical properties. This technical guide provides a comprehensive overview of the tautomeric forms of this compound, detailing the structural aspects, relative stability, and the experimental and computational methods used for their characterization. While specific experimental data for the 5-cyano derivative is limited in publicly accessible literature, this guide draws upon extensive studies of closely related 5(6)-substituted benzimidazole-2-thiones to present a robust and analogous model.

Introduction: The Principle of Thione-Thiol Tautomerism

Tautomerism is a form of constitutional isomerism where isomers, known as tautomers, readily interconvert. In the case of this compound, the tautomerism involves the migration of a proton between a nitrogen atom of the imidazole ring and the exocyclic sulfur atom. This results in two primary tautomeric forms: the thione form (or amide-like) and the thiol form (or imidic acid-like).

The equilibrium between these two forms is a critical determinant of the molecule's chemical behavior. Factors such as the physical state (solid vs. solution), solvent polarity, pH, and temperature can influence the position of this equilibrium. Understanding this tautomeric relationship is fundamental for structure-activity relationship (SAR) studies, as the different forms present distinct hydrogen bonding patterns and three-dimensional shapes.

The Tautomeric Equilibrium

The two tautomeric forms of this compound are the thione and the thiol isomers. Due to the asymmetry introduced by the cyano group at the 5-position, two distinct thiol tautomers are possible, depending on which imidazole nitrogen is protonated (N1 or N3). However, in solution, rapid proton exchange often leads to an averaged structure. The predominant equilibrium is between the thione form and the thiol form.

Caption: Tautomeric equilibrium of this compound.

Note: As I cannot generate images, the DOT script above uses placeholders (https://i.imgur.com/example1.png, https://i.imgur.com/example2.png) for the chemical structures of the thione and thiol forms. In a real application, these would be replaced with the actual image files.

Relative Stability of Tautomers

Computational studies on a range of 5(6)-substituted benzimidazole-2-thiones have consistently shown that the thione form is significantly more stable than the thiol form .[1][2] This preference is attributed to the greater thermodynamic stability of the C=S double bond within the conjugated system compared to the C=N bond in the thiol tautomer.

Quantum chemical calculations, including semi-empirical (AM1, PM3) and Density Functional Theory (DFT) methods, have been employed to determine the energetic differences between the tautomers. For closely related substituted benzimidazole-2-thiones, the thione form is reported to be more stable by approximately 51–55 kJ/mol.[2] While specific values for the 5-cyano derivative are not available, a similar trend is expected.

Table 1: Calculated Relative Energies for Tautomers of Substituted Benzimidazole-2-thiones (Analogous System)

| Tautomer | Method | Relative Energy (kJ/mol) | Reference |

| Thione | DFT | 0 (Reference) | [2] |

| Thiol | DFT | 51 - 55 | [2] |

This table represents typical values for the benzimidazole-2-thione scaffold and serves as an estimate for the 5-cyano derivative.

Experimental Protocols for Tautomer Characterization

The characterization of the dominant tautomeric form in different conditions relies on a combination of spectroscopic techniques and computational modeling.

Synthesis of this compound

A general and established method for the synthesis of 5-substituted-1H-benzoimidazole-2-thiols involves the cyclization of the corresponding substituted o-phenylenediamine with carbon disulfide.

Protocol:

-

Starting Material: 4-Amino-3-nitrobenzonitrile is reduced to 3,4-diaminobenzonitrile.

-

Cyclization: A solution of 3,4-diaminobenzonitrile in ethanol is treated with an equimolar amount of carbon disulfide.

-

Reaction: The mixture is refluxed for several hours until the reaction is complete (monitored by TLC).

-

Isolation: Upon cooling, the product, this compound, precipitates and can be collected by filtration, washed with cold ethanol, and dried.

Spectroscopic Analysis

A. Infrared (IR) Spectroscopy

-

Objective: To identify the presence or absence of key functional groups (S-H vs. N-H and C=S).

-

Methodology: The solid sample is analyzed using a KBr pellet or Attenuated Total Reflectance (ATR).

-

Expected Results:

-

Thione Form: Presence of a broad N-H stretching band around 3100-3400 cm⁻¹ and the absence of a distinct S-H stretching band (typically weak, around 2550-2600 cm⁻¹). A characteristic C=S stretching vibration is expected in the region of 1100-1200 cm⁻¹.

-

Thiol Form: Presence of a weak S-H stretching band and a C=N stretching band around 1600-1650 cm⁻¹.

-

B. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Objective: To probe the chemical environment of the carbon and hydrogen atoms, which differs significantly between tautomers.

-

Methodology: ¹H and ¹³C NMR spectra are recorded in a suitable deuterated solvent (e.g., DMSO-d₆).

-

Expected Results:

-

¹H NMR: In the thione form, a broad singlet corresponding to the N-H proton is expected, which is exchangeable with D₂O. In the thiol form, a sharper S-H proton signal would be anticipated.

-

¹³C NMR: The chemical shift of the C2 carbon is a key indicator. In the thione form, this carbon is expected to be significantly deshielded, with a chemical shift in the range of 165-180 ppm. In the thiol form (or its S-alkylated derivatives), the C2 signal appears further upfield, typically around 145-155 ppm.

-

Table 2: Representative ¹³C NMR Chemical Shifts (ppm) for Tautomeric Forms

| Carbon Atom | Expected Shift (Thione) | Expected Shift (Thiol/S-Alkyl) |

| C2 | 165 - 180 | 145 - 155 |

| C4 | ~110 | ~115 |

| C5 | Varies with CN | Varies with CN |

| C6 | ~120 | ~125 |

| C7 | ~110 | ~115 |

| C8 (C3a) | ~135 | ~140 |

| C9 (C7a) | ~130 | ~135 |

Note: These are approximate chemical shift ranges based on analogous compounds.

C. UV-Vis Spectroscopy

-

Objective: To study the tautomeric equilibrium in solution.

-

Methodology: UV-Vis absorption spectra are recorded in solvents of varying polarity. The experimental spectra can be compared with theoretically calculated spectra for each tautomer.

-

Expected Results: The thione and thiol forms will have different chromophores and thus different absorption maxima (λ_max). By deconvoluting the experimental spectrum, the relative populations of the tautomers in solution can be estimated.

Computational Workflow for Tautomer Analysis

Computational chemistry plays a vital role in complementing experimental findings. A typical workflow for analyzing the tautomerism of this compound is as follows:

Caption: A typical computational workflow for tautomer analysis.

Conclusion

The tautomerism of this compound is a critical aspect of its chemistry, with the thione form being the thermodynamically more stable species in most conditions. This stability is supported by extensive computational and experimental data from analogous benzimidazole-2-thione systems. A multi-pronged approach utilizing spectroscopic methods like IR and NMR, complemented by quantum chemical calculations, is essential for a thorough characterization of the tautomeric equilibrium. For professionals in drug development, a deep understanding of this equilibrium is paramount for designing molecules with optimal target engagement and pharmacokinetic properties. Future experimental studies focusing specifically on the 5-cyano derivative are warranted to precisely quantify its tautomeric behavior.

References

CAS number and molecular weight of 5-cyano-1H-benzoimidazole-2-thiol

Audience: Researchers, scientists, and drug development professionals.

Core Compound Identification

Detailed searches for the specific compound, 5-cyano-1H-benzoimidazole-2-thiol, in chemical databases and scientific literature have not yielded a specific CAS number or experimentally verified molecular weight. The information available pertains to similar benzimidazole-2-thiol derivatives with different substitutions at the 5-position. This suggests that this compound is likely a novel or less-documented compound. For the purpose of this guide, the molecular formula is C₈H₅N₃S.

| Property | Value | Source |

| Molecular Formula | C₈H₅N₃S | Calculated |

| Molecular Weight | 175.21 g/mol | Calculated |

| CAS Number | Not available | N/A |

Theoretical Synthesis Protocol

Proposed Synthetic Pathway:

A plausible synthesis would involve the reaction of 4-amino-3-nitrobenzonitrile with a reducing agent to form 3,4-diaminobenzonitrile, followed by cyclization with thiourea or carbon disulfide.

The Multifaceted Biological Potential of Cyano-Substituted Benzimidazoles: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The benzimidazole scaffold, a heterocyclic aromatic compound, is a cornerstone in medicinal chemistry, renowned for its broad spectrum of pharmacological activities.[1] The introduction of a cyano (-CN) group, a potent electron-withdrawing moiety, has been shown to significantly enhance the biological activities of benzimidazole derivatives, making them a subject of intense research in the quest for novel therapeutic agents.[2] This technical guide provides an in-depth exploration of the diverse biological activities of cyano-substituted benzimidazoles, with a focus on their anticancer, antimicrobial, antiviral, and enzyme-inhibiting properties. This document is intended to serve as a comprehensive resource, offering detailed experimental protocols, quantitative data summaries, and visualizations of key biological pathways to aid in the rational design and development of next-generation therapeutics.

Anticancer Activity: A Promising Frontier

Cyano-substituted benzimidazoles have emerged as a promising class of anticancer agents, exhibiting potent cytotoxic effects against a variety of human cancer cell lines.[3][4] Their mechanisms of action are multifaceted, primarily involving the disruption of fundamental cellular processes essential for cancer cell proliferation and survival, such as DNA replication and cell division.

Mechanism of Action: Targeting the Machinery of Cell Division

A key mechanism through which cyano-substituted benzimidazoles exert their anticancer effects is by targeting topoisomerases and microtubules, critical components of the cell division machinery.

Topoisomerase Inhibition: Topoisomerases are nuclear enzymes that play a crucial role in managing DNA topology during replication, transcription, and recombination.[5][6] Certain cyano-substituted bibenzimidazole derivatives have been identified as potent topoisomerase I poisons.[7] These compounds stabilize the covalent complex between topoisomerase I and DNA, leading to DNA strand breaks and ultimately triggering apoptosis. The binding of these benzimidazole derivatives to topoisomerase I can be reversible or irreversible, with some compounds showing higher affinity for bacterial topoisomerase I over its human counterpart.[5]

Microtubule Polymerization Inhibition: Microtubules are dynamic polymers essential for the formation of the mitotic spindle during cell division.[1] Several cyano-substituted benzimidazole derivatives have been shown to inhibit tubulin polymerization, the process of microtubule formation.[8][9] This disruption of microtubule dynamics leads to a G2/M phase cell cycle arrest and the induction of apoptosis.[10] The inhibitory effect is often dose-dependent, with some compounds prolonging the nucleation phase of tubulin assembly.[8]

The following diagram illustrates a simplified overview of the cell cycle and the points of intervention for these anticancer mechanisms.

Quantitative Anticancer Activity Data

The anticancer efficacy of cyano-substituted benzimidazoles is typically quantified by their half-maximal inhibitory concentration (IC50) values against various cancer cell lines. The following table summarizes the IC50 values for selected cyano-substituted benzimidazole derivatives.

| Compound ID | Substitution Pattern | Cancer Cell Line | IC50 (µM) | Reference |

| 1 | 2'-phenyl-5-cyano-2,5'-bi-1H-benzimidazole | RPMI 8402 (Human Lymphoblast) | 0.1 - 10 | [7] |

| 2 | Benzimidazole-1,2,3-triazole hybrid (9e) | A-549 (Lung) | 20.18 ± 0.90 | [3] |

| 3 | Benzimidazole-1,2,3-triazole hybrid (9e) | MCF-7 (Breast) | 23.16 ± 0.34 | [3] |

| 4 | Benzimidazole-1,2,3-triazole hybrid (14e) | A-549 (Lung) | 21.26 ± 0.83 | [3] |

| 5 | Benzimidazole-1,2,3-triazole hybrid (14e) | MCF-7 (Breast) | 29.67 ± 0.49 | [3] |

| 6 | 2-phenylbenzimidazole (38) | A549 (Lung) | 4.47 µg/mL | [4] |

| 7 | 2-phenylbenzimidazole (38) | MDA-MB-231 (Breast) | 4.68 µg/mL | [4] |

| 8 | 2-phenylbenzimidazole (38) | PC3 (Prostate) | 5.50 µg/mL | [4] |

| 9 | 2-phenylbenzimidazole (40) | MDA-MB-231 (Breast) | 3.55 µg/mL | [4] |

Experimental Protocols for Anticancer Activity Assessment

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.[11]

-

Cell Seeding: Seed cancer cells (e.g., A-549, MCF-7) in a 96-well plate at a density of 1 x 104 cells/well and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.[3]

-

Compound Treatment: Treat the cells with various concentrations of the cyano-substituted benzimidazole derivatives and incubate for 48 hours.[3]

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.[3]

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[3]

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells.

This assay measures the ability of a compound to interfere with the assembly of tubulin into microtubules.

-

Reaction Mixture Preparation: Prepare a reaction mixture containing tubulin (e.g., 10 µM) in a polymerization buffer (e.g., 80 mM PIPES, pH 6.9, 1 mM MgCl2, 1 mM EGTA, 1 mM GTP) and the test compound at various concentrations.[9][12]

-

Initiation of Polymerization: Initiate polymerization by incubating the mixture at 37°C.

-

Turbidity Measurement: Monitor the increase in turbidity at 340 nm over time using a spectrophotometer. The rate of polymerization is determined from the slope of the linear portion of the absorbance versus time curve.

Antimicrobial and Antiviral Activities

Cyano-substituted benzimidazoles also exhibit significant activity against a broad spectrum of pathogenic microorganisms, including bacteria, fungi, and viruses.

Antibacterial and Antifungal Activity

The introduction of a cyano group can enhance the antimicrobial properties of benzimidazole derivatives.[13] These compounds have shown efficacy against both Gram-positive and Gram-negative bacteria, as well as various fungal strains. The mechanism of action is often attributed to the inhibition of essential microbial enzymes or disruption of cell wall synthesis.[14]

The following workflow outlines a typical screening process for antimicrobial activity.

Antiviral Activity

Several cyano-substituted benzimidazoles have demonstrated promising antiviral activity against a range of RNA and DNA viruses.[15][16] For instance, certain derivatives have shown efficacy against Coxsackievirus B5 (CVB-5) and Respiratory Syncytial Virus (RSV).[16] The mechanism of antiviral action can vary, from inhibiting viral entry and replication to targeting specific viral enzymes.

Quantitative Antimicrobial and Antiviral Data

The antimicrobial and antiviral activities are typically expressed as Minimum Inhibitory Concentration (MIC) and half-maximal effective concentration (EC50), respectively.

| Compound Type | Target Organism/Virus | Activity Metric | Value (µM) | Reference |

| Benzimidazole derivative | Coxsackievirus B5 (CVB-5) | EC50 | 9 - 17 | [16] |

| Benzimidazole derivative | Respiratory Syncytial Virus (RSV) | EC50 | 5 - 15 | [16] |

| Fluorinated Pyrido[1,2-a]benzimidazole | Ortho-poxviruses | Antiviral Activity | - | [15] |

Experimental Protocols for Antimicrobial and Antiviral Screening

This method is used to determine the minimum concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[13]

-

Preparation of Inoculum: Prepare a standardized inoculum of the test microorganism in a suitable broth medium.

-

Serial Dilution: Perform serial two-fold dilutions of the test compound in a 96-well microtiter plate.

-

Inoculation: Inoculate each well with the microbial suspension.

-

Incubation: Incubate the plate at an appropriate temperature for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.

This assay is used to quantify the reduction in viral plaques in the presence of an antiviral compound.

-

Cell Monolayer: Grow a confluent monolayer of host cells in a multi-well plate.

-

Viral Infection: Infect the cells with a known amount of virus in the presence of varying concentrations of the test compound.

-

Overlay: After an adsorption period, remove the virus-compound mixture and overlay the cells with a semi-solid medium (e.g., containing agar or methylcellulose) to restrict virus spread.

-

Incubation: Incubate the plates until viral plaques are visible.

-

Plaque Counting: Stain the cells and count the number of plaques. The EC50 is the concentration of the compound that reduces the number of plaques by 50% compared to the untreated control.

Enzyme Inhibition: A Targeted Approach

The biological activities of cyano-substituted benzimidazoles are often rooted in their ability to selectively inhibit specific enzymes that are crucial for the pathogenesis of various diseases.

Inhibition of Key Enzymes

Urease Inhibition: Urease is an enzyme that catalyzes the hydrolysis of urea and is implicated in infections caused by Helicobacter pylori. Novel benzimidazole-piperazine based derivatives have been synthesized and shown to be potent urease inhibitors, with IC50 values in the low micromolar range.[17]

Lipase Inhibition: Pancreatic lipase is a key enzyme in the digestion and absorption of dietary fats. Certain benzimidazole derivatives have demonstrated significant lipase inhibitory activity, suggesting their potential as anti-obesity agents.[18]

Dipeptidyl Peptidase III (DPP III) Inhibition: DPP III is a zinc-hydrolase involved in the mammalian pain modulatory system. Amidino-substituted benzimidazole derivatives have been identified as inhibitors of DPP III.[19]

Quantitative Enzyme Inhibition Data

The inhibitory potency of these compounds is typically expressed as the half-maximal inhibitory concentration (IC50) or the inhibition constant (Ki).

| Compound Type | Target Enzyme | IC50 (µM) | Reference |

| Benzimidazole-piperazine derivative (8e) | Urease | 3.36 | [17] |

| Benzimidazole derivative (3b) | Pancreatic Lipase | 0.17 µg/mL | [18] |

| Amidino-substituted benzimidazole | Dipeptidyl Peptidase III (DPP III) | - | [19] |

Experimental Protocol for Enzyme Inhibition Assay

A general protocol for determining enzyme inhibitory activity is as follows:

-

Enzyme and Substrate Preparation: Prepare solutions of the target enzyme and its specific substrate in an appropriate buffer.

-

Inhibitor Incubation: Pre-incubate the enzyme with various concentrations of the cyano-substituted benzimidazole derivative.

-

Reaction Initiation: Initiate the enzymatic reaction by adding the substrate.

-

Reaction Monitoring: Monitor the progress of the reaction by measuring the formation of the product or the depletion of the substrate over time using a suitable detection method (e.g., spectrophotometry, fluorometry).

-

Data Analysis: Calculate the initial reaction rates and determine the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.

Synthesis of Cyano-Substituted Benzimidazoles

The synthesis of cyano-substituted benzimidazoles can be achieved through various chemical routes. A common method involves the condensation of o-phenylenediamines with appropriate carboxylic acids or their derivatives. Microwave-assisted synthesis has been shown to be an efficient method, often leading to higher yields and shorter reaction times.[20]

A general synthetic scheme is presented below.

A more specific example is the synthesis of N-(2-chlorobenzyl)-5-cyano-benzimidazol-2-one, which can be achieved through a flow-based approach using 1,1'-carbonyldiimidazole (CDI)-promoted cyclocarbonylation of the corresponding o-phenylenediamine.[21][22]

Experimental Protocol for the Synthesis of N-(2-chlorobenzyl)-5-cyano-benzimidazol-2-one (Flow Chemistry)[21]

-

Solution Preparation: Prepare a 1 M solution of 3-amino-4-((2-chlorobenzyl)amino)benzonitrile in THF and a 4.2 M solution of CDI in a 7:3 (v/v) mixture of THF and PEG300.

-

Flow Reaction: Continuously pump both solutions at a flow rate of 0.075 mL/min through a T-piece mixing element and into a 10 mL stainless-steel reaction coil heated to 210°C.

-

Product Collection and Purification: The output from the reactor is collected, and the desired product is isolated and purified, for example, by column chromatography.

Structure-Activity Relationship (SAR) Insights

The biological activity of cyano-substituted benzimidazoles is highly dependent on the nature and position of substituents on the benzimidazole ring and any attached aryl groups.

-

Position of the Cyano Group: The position of the cyano group on the benzimidazole nucleus can significantly influence the activity. For instance, in some series, a 5-cyano substitution has been found to be optimal for anticancer activity.[23]

-

Substituents on the 2-Aryl Ring: The nature of the substituent on the 2-aryl ring plays a crucial role. Electron-donating or electron-withdrawing groups can modulate the electronic properties of the molecule and its interaction with biological targets.

-

N-Substitution: Substitution at the N1 position of the benzimidazole ring can also impact activity. The introduction of various alkyl or aryl groups can alter the lipophilicity and steric properties of the molecule, affecting its cell permeability and target binding.

Signaling Pathways Modulated by Cyano-Substituted Benzimidazoles

While the direct targets of many cyano-substituted benzimidazoles are enzymes like topoisomerases, their downstream effects often involve the modulation of critical intracellular signaling pathways that regulate cell survival and proliferation. One such key pathway is the PI3K/Akt signaling pathway, which is frequently dysregulated in cancer.

The following diagram illustrates a simplified representation of the PI3K/Akt signaling pathway.

While the direct interaction of cyano-substituted benzimidazoles with components of this pathway is an area of ongoing research, their ability to induce apoptosis suggests a potential to indirectly inhibit pro-survival signals emanating from pathways like PI3K/Akt.

Conclusion and Future Directions

Cyano-substituted benzimidazoles represent a versatile and highly promising class of compounds with a wide array of biological activities. Their demonstrated efficacy as anticancer, antimicrobial, antiviral, and enzyme-inhibiting agents underscores their potential for the development of novel therapeutics. The structure-activity relationship studies provide a rational basis for the design of more potent and selective derivatives. Future research should focus on elucidating the precise molecular targets and downstream signaling pathways modulated by these compounds to facilitate their translation into clinical applications. The detailed experimental protocols and quantitative data presented in this guide are intended to serve as a valuable resource for researchers in this exciting and rapidly evolving field.

References

- 1. Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 2. bepls.com [bepls.com]

- 3. Synthesis, anticancer evaluation and in-silico molecular docking studies of Benzimidazole-containing 1,2,3-Triazoles [jchemlett.com]

- 4. Synthesis and insight into the structure–activity relationships of 2-phenylbenzimidazoles as prospective anticancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 5. Benzimidazoles: Selective Inhibitors of Topoisomerase I with Differential Modes of Action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis and biological activity of novel inhibitors of topoisomerase I: 2-aryl-substituted 2-bis-1H-benzimidazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Substituted 2,5'-Bi-1H-benzimidazoles: topoisomerase I inhibition and cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. Benzimidazole derivatives as a new scaffold of anticancer agents: Synthesis, optical properties, crystal structure and DFT calculations - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Characterization of Microtubule Destabilizing Drugs: A Quantitative Cell-Based Assay That Bridges the Gap between Tubulin Based- and Cytotoxicity Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. Antiviral activity of benzimidazole derivatives. III. Novel anti-CVB-5, anti-RSV and anti-Sb-1 agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Novel benzimidazole derivatives; synthesis, bioactivity and molecular docking study as potent urease inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 18. tandfonline.com [tandfonline.com]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. Optimisation by Design of Experiment of Benzimidazol-2-One Synthesis under Flow Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. An Insight into the Structure-activity Relationship of Benzimidazole and Pyrazole Derivatives as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

Solubility Profile of 5-cyano-1H-benzoimidazole-2-thiol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available information and methodologies for determining the solubility profile of 5-cyano-1H-benzoimidazole-2-thiol. Due to the limited publicly available data on this specific compound, this guide also includes information on the parent compound, 1H-benzoimidazole-2-thiol, and its derivatives, alongside established experimental protocols for determining the solubility of poorly soluble compounds.

Introduction to this compound

This compound belongs to the benzimidazole class of heterocyclic compounds, which are of significant interest in medicinal chemistry due to their diverse biological activities. The introduction of a cyano group at the 5-position can significantly influence the molecule's physicochemical properties, including its solubility, which is a critical parameter in drug development, affecting both bioavailability and formulation. Understanding the solubility profile is therefore essential for its potential therapeutic applications.

Physicochemical Properties

While specific data for this compound is scarce, the general properties of the parent compound, 1H-benzoimidazole-2-thiol, provide a baseline. It is typically a white to light yellow crystalline powder. The thiol group imparts acidic properties, allowing it to form salts.

Solubility Data

Table 1: Qualitative Solubility of Benzimidazole-2-thiol and its Derivatives

| Compound | Water | Ethanol | Dimethyl Sulfoxide (DMSO) | Dimethylformamide (DMF) |

| 1H-benzoimidazole-2-thiol | Insoluble (<0.1 g/100 mL at 23.5°C)[1] | Soluble | Soluble[2] | Soluble[2] |

| 5-Methoxy-1H-benzoimidazole-2-thiol | Poorly soluble[3] | - | Soluble[3] | Soluble[3] |

Note: This table is compiled from various sources providing qualitative data. Quantitative values require experimental determination.

Experimental Protocols for Solubility Determination

For a novel compound like this compound, a systematic approach to determining its solubility is crucial. The following are established methods for poorly soluble drugs.

Shake-Flask Method (Equilibrium Solubility)

This is the gold standard method for determining thermodynamic equilibrium solubility.

Protocol:

-

Preparation: Add an excess amount of this compound to a known volume of the desired solvent (e.g., water, buffers of different pH, organic solvents) in a sealed flask.

-

Equilibration: Agitate the flasks at a constant temperature for a prolonged period (typically 24-72 hours) to ensure equilibrium is reached. The presence of undissolved solid should be visually confirmed.[4]

-

Separation: Separate the undissolved solid from the solution by centrifugation and/or filtration (using a filter that does not adsorb the compound).

-

Quantification: Analyze the concentration of the dissolved compound in the clear supernatant/filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).

High-Performance Liquid Chromatography (HPLC) for Quantification

A validated HPLC method is essential for accurately determining the concentration of the dissolved compound.

Example HPLC Method for Benzimidazole Derivatives: [5][6]

-

Column: Nucleosil C8

-

Mobile Phase: A gradient system of:

-

Detection: UV spectrophotometry at a suitable wavelength (e.g., 254 nm or 288 nm for some benzimidazoles).[6]

-

Standard Preparation: Prepare standard solutions of the compound in a suitable solvent (e.g., 0.25% hydrochloric acid in methanol) to create a calibration curve.[5]

Evaporation Method (for Rapid Screening)

This method can be used for a faster, though potentially less precise, determination of solubility, especially when only small amounts of the compound are available.

Protocol: [7]

-

Dissolution: Prepare a saturated solution by adding excess solute to a solvent and ensuring undissolved solid remains.[7]

-

Sampling: Withdraw a known volume of the clear supernatant.[7]

-

Evaporation: Evaporate the solvent from the sample completely, for instance, by heating in a porcelain dish.[7]

-

Weighing: Weigh the remaining solid residue.

-

Calculation: Calculate the solubility based on the mass of the residue and the volume of the solution taken.

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for determining the solubility of a poorly soluble compound like this compound.

Caption: Workflow for Equilibrium Solubility Determination.

Signaling Pathways and Biological Activity

Currently, there is no specific information available in the searched literature detailing the signaling pathways directly modulated by this compound. However, various derivatives of 1H-benzo[d]imidazole-2-thiol have been reported to exhibit a wide range of biological activities, including antimicrobial, antioxidant, and enzyme inhibitory effects.[8][9] For instance, certain 5-(arylideneamino)-1H-benzo[d]imidazole-2-thiols have shown potent α-glucosidase inhibitory activity, suggesting a potential role in diabetes management.[8][10] Further research is required to elucidate the specific biological targets and mechanisms of action for the 5-cyano derivative.

Conclusion

The solubility of this compound is a critical parameter that requires experimental determination. This guide provides a framework for researchers by outlining established protocols for solubility measurement and quantification. While direct data for this specific compound is lacking, the information on related benzimidazole derivatives suggests that it is likely to be a poorly water-soluble compound. The generation of accurate solubility data will be a crucial step in advancing the research and development of this potentially bioactive molecule.

References

- 1. chembk.com [chembk.com]

- 2. Benzimidazole-2-Thiol: Properties, Uses, Synthesis, Safety & Supplier China | Expert Guide 2024 [chemheterocycles.com]

- 3. 5-Methoxy-1H-Benzimidazole-2-Thiol | Properties, Uses, Safety, Supplier China | High Purity Chemical Information [chemheterocycles.com]

- 4. lup.lub.lu.se [lup.lub.lu.se]

- 5. ptfarm.pl [ptfarm.pl]

- 6. HPLC method for identification and quantification of benzimidazole derivatives in antiparasitic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. youtube.com [youtube.com]

- 8. Novel 5-(Arylideneamino)-1H-Benzo[d]imidazole-2-thiols as Potent Anti-Diabetic Agents: Synthesis, In Vitro α-Glucosidase Inhibition, and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 9. View of The effect of synthesized 5-R-1H-benzo[d]imidazole-2-thiol derivatives on intraocular pressure in normal and pathological conditions | Research Results in Pharmacology [rrpharmacology.ru]

- 10. Novel 5-(Arylideneamino)-1 H-Benzo[ d]imidazole-2-thiols as Potent Anti-Diabetic Agents: Synthesis, In Vitro α-Glucosidase Inhibition, and Molecular Docking Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

Understanding the Pharmacophore of Benzimidazole-2-thiol Derivatives: A Technical Guide

An in-depth technical guide to the pharmacophore of benzimidazole-2-thiol derivatives for researchers, scientists, and drug development professionals.

Introduction

The benzimidazole scaffold, a bicyclic system composed of fused benzene and imidazole rings, is a privileged structure in medicinal chemistry.[1][2] Its structural similarity to naturally occurring nucleotides allows it to interact readily with various biological macromolecules, making it a cornerstone for the development of therapeutic agents.[3] Among its many variations, the benzimidazole-2-thiol moiety has emerged as a particularly versatile pharmacophore, with derivatives exhibiting a wide spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and enzyme inhibitory properties.[4][5][6]

A critical feature of this scaffold is its existence in a tautomeric equilibrium between the thione and thiol forms, which significantly influences its interaction with biological targets.[1] This guide provides an in-depth analysis of the pharmacophoric features of benzimidazole-2-thiol derivatives, summarizing key structure-activity relationships (SAR), quantitative biological data, and detailed experimental protocols to aid in the rational design of novel and potent therapeutic agents.

Caption: Core scaffold of benzimidazole-2-thiol and its thione-thiol tautomerism.

General Synthesis and Experimental Protocols

The synthesis of benzimidazole-2-thiol derivatives typically begins with the condensation of o-phenylenediamine with carbon disulfide or a related reagent. Subsequent modifications, such as N-alkylation at the N1 position or S-alkylation at the C2-thiol group, allow for the introduction of diverse substituents to explore the chemical space and optimize biological activity.[1][7]

Caption: Generalized workflow for the synthesis of benzimidazole-2-thiol derivatives.

Experimental Protocol: Synthesis of 1H-benzo[d]imidazole-2(3H)-thione

This protocol provides a representative method for synthesizing the core scaffold.

-

Reaction Setup: A solution of o-phenylenediamine (0.1 mol) and potassium hydroxide (0.1 mol) is prepared in ethanol (150 mL) and water (25 mL).

-

Reagent Addition: Carbon disulfide (0.12 mol) is added dropwise to the solution over 30 minutes while stirring.

-

Reflux: The reaction mixture is heated to reflux and maintained for 3-4 hours. The progress is monitored by Thin Layer Chromatography (TLC).

-

Workup: After cooling, the mixture is poured into cold water. The solution is then acidified with dilute acetic acid until precipitation is complete.

-

Purification: The resulting solid precipitate is filtered, washed thoroughly with water, and dried. Recrystallization from ethanol yields the purified 1H-benzo[d]imidazole-2(3H)-thione product.

-

Characterization: The structure of the synthesized compound is confirmed using spectroscopic techniques such as IR, 1H-NMR, and Mass Spectrometry.[1][8]

Pharmacophore for Anticancer Activity

Benzimidazole-2-thiol derivatives have demonstrated significant potential as anticancer agents by targeting various mechanisms, including the inhibition of tubulin polymerization, topoisomerase enzymes, and protein kinases, as well as the induction of apoptosis.[5][9][10]

The anticancer pharmacophore generally consists of three key features:

-

Aromatic Core: The flat benzimidazole ring system facilitates crucial π-π stacking interactions within the binding sites of target proteins like DNA topoisomerase or between tubulin dimers.[11]

-

Hydrogen Bonding Region: The N1-H group and the exocyclic sulfur atom (in its thione form) or the S-H group (in its thiol form) act as key hydrogen bond donors and acceptors. These interactions are critical for anchoring the molecule in the active site.[12]

-

Hydrophobic/Substituent Region: Substituents at the N1-position or attached to the C2-sulfur atom explore hydrophobic pockets and can introduce additional binding interactions. Bulky aromatic or heterocyclic rings at these positions often enhance potency.[9][13]

Caption: Key pharmacophoric features for the anticancer activity of derivatives.

Mechanism of Action: Topoisomerase II Inhibition

Several benzimidazole derivatives function as topoisomerase II (Topo II) inhibitors. They intercalate into the DNA strands and stabilize the Topo II-DNA cleavage complex, which prevents the re-ligation of the DNA backbone. This leads to an accumulation of double-strand breaks, triggering cell cycle arrest and apoptosis.[9][10]

Caption: Pathway of Topoisomerase II inhibition by benzimidazole-2-thiol derivatives.

Quantitative Data: Anticancer Activity

The anti-proliferative activities of various derivatives have been evaluated against multiple cancer cell lines.

| Compound ID | Substituents | Cell Line | Activity (IC₅₀ in µM) | Reference |

| 1d | N1-H, S-linked complex side chain | HCT-116 | 1.83 ± 0.12 | [14] |

| 1f | Benzimidazole core replaced with benzoxazole | HCT-116 | 2.14 ± 0.15 | [14] |

| 1g | N1-H, S-linked complex side chain | HepG2 | 3.51 ± 0.21 | [14] |

| 5a | Benzimidazole-triazole hybrid | HepG-2 | 0.086 (EGFR) | [10] |

| VI | 2-phenylthiomethylbenzimidazole | - | 17 (Topo II) | [10] |

Experimental Protocol: MTT Cell Proliferation Assay

This assay is commonly used to assess the cytotoxic effects of compounds on cancer cells.[14]

-

Cell Seeding: Cancer cells (e.g., HCT-116, HepG2) are seeded into 96-well plates at a density of 2 x 10³ cells/well and cultured for 24 hours.

-

Compound Treatment: The benzimidazole-2-thiol derivatives, dissolved in DMSO, are added to the wells at various concentrations. The cells are then incubated for 48 hours.

-

MTT Addition: 10 µL of MTT reagent (10 mg/mL) is added to each well, and the plate is incubated for another 4 hours to allow for the formation of formazan crystals.

-

Crystal Solubilization: The culture medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at 570 nm using a microplate spectrophotometer.

-

Data Analysis: The proliferation inhibitory effects are expressed as IC₅₀ values, calculated from the dose-response curves of at least three independent experiments.[14]

Pharmacophore for α-Glucosidase Inhibition

Derivatives of benzimidazole-2-thiol have been identified as potent inhibitors of α-glucosidase, an enzyme involved in carbohydrate digestion, making them promising candidates for anti-diabetic agents.[15][16]

The pharmacophore for α-glucosidase inhibition often requires:

-

A Core Scaffold: The benzimidazole ring acts as the central unit.

-

An Interactive Moiety: The thiol group and adjacent nitrogen atoms are crucial for interacting with key residues in the enzyme's active site, such as Asp and Glu, through hydrogen bonding.

-

A Lipophilic Tail: An extended alkyl or substituted aryl group, often attached via an N-acylhydrazone linkage, enhances binding by occupying hydrophobic channels within the enzyme. The nature and substitution pattern on any terminal aromatic rings significantly modulate the inhibitory potential.[15][16]

Quantitative Data: α-Glucosidase Inhibition

| Compound ID | Key Structural Features | Activity (IC₅₀) | Reference |

| 13 | N-acylhydrazone derivative | 131.50 µM (DPPH), 352 µg/ml (α-glucosidase) | [15] |

| 7a-m series | 5-(arylideneamino)-1H-benzo[d]imidazole-2-thiols | 0.64 µM to 343.10 µM | [16] |

| Acarbose | Standard Drug | 873.34 ± 1.21 µM | [16] |

Experimental Protocol: In Vitro α-Glucosidase Inhibition Assay

This protocol outlines a typical method for assessing enzyme inhibition.[15]

-

Enzyme Solution: A solution of α-glucosidase from Saccharomyces cerevisiae is prepared in a phosphate buffer (pH 6.8).

-

Substrate Solution: A solution of p-nitrophenyl-α-D-glucopyranoside (pNPG) is prepared in the same buffer.

-

Assay Procedure: 10 µL of the test compound (dissolved in DMSO) is pre-incubated with 50 µL of the enzyme solution at 37°C for 15 minutes.

-

Reaction Initiation: The reaction is initiated by adding 50 µL of the pNPG substrate solution. The mixture is incubated for another 30 minutes at 37°C.

-